molecular formula C7H4BrNOS B12939088 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one

Katalognummer: B12939088
Molekulargewicht: 230.08 g/mol
InChI-Schlüssel: DRKWBRMOMLEYMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-bromo ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that allow for high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized. This makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C7H4BrNOS

Molekulargewicht

230.08 g/mol

IUPAC-Name

8-bromo-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H4BrNOS/c8-5-1-2-6(10)9-3-4-11-7(5)9/h1-4H

InChI-Schlüssel

DRKWBRMOMLEYMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N2C=CSC2=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.